molecular formula C14H19NO3 B1282649 N-pentanoyl-L-phenylalanine CAS No. 16859-51-1

N-pentanoyl-L-phenylalanine

Cat. No.: B1282649
CAS No.: 16859-51-1
M. Wt: 249.3 g/mol
InChI Key: YXQLJEQFZUMUPB-LBPRGKRZSA-N
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Description

N-Pentanoyl-L-phenylalanine is a modified amino acid derivative where the α-amino group of L-phenylalanine is acylated with a pentanoyl (valeryl) group. Such derivatives are often explored in medicinal chemistry for optimizing peptide stability or modulating receptor binding.

Properties

IUPAC Name

(2S)-2-(pentanoylamino)-3-phenylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c1-2-3-9-13(16)15-12(14(17)18)10-11-7-5-4-6-8-11/h4-8,12H,2-3,9-10H2,1H3,(H,15,16)(H,17,18)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXQLJEQFZUMUPB-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC(CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30551914
Record name N-Pentanoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16859-51-1
Record name N-Pentanoyl-L-phenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30551914
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentanoyl-L-phenylalanine typically involves the acylation of L-phenylalanine with pentanoyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

  • Dissolve L-phenylalanine in a suitable solvent such as dichloromethane.
  • Add triethylamine to the solution to act as a base.
  • Slowly add pentanoyl chloride to the reaction mixture while maintaining the temperature at around 0°C to 5°C.
  • Stir the reaction mixture at room temperature for several hours.
  • Quench the reaction with water and extract the product with an organic solvent.
  • Purify the product by recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-pentanoyl-L-phenylalanine can undergo various chemical reactions, including:

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield L-phenylalanine and pentanoic acid.

    Oxidation: The phenyl ring can be oxidized to form various oxidation products, depending on the reagents and conditions used.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Hydrolysis: L-phenylalanine and pentanoic acid.

    Oxidation: Various oxidation products of the phenyl ring, such as phenolic compounds.

    Substitution: Nitrated or halogenated derivatives of this compound.

Scientific Research Applications

N-pentanoyl-L-phenylalanine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of peptide-based drugs and inhibitors.

    Biochemistry: It serves as a substrate for studying enzyme-catalyzed reactions, particularly those involving acylation and deacylation.

    Material Science: It can be incorporated into polymers to modify their properties, such as hydrophobicity and thermal stability.

    Analytical Chemistry: It can be used as a standard or reference compound in chromatographic and spectroscopic analyses.

Mechanism of Action

The mechanism of action of N-pentanoyl-L-phenylalanine depends on its specific application. In medicinal chemistry, it may act as an inhibitor by binding to the active site of enzymes and blocking their activity. The pentanoyl group can enhance the compound’s hydrophobic interactions with the enzyme’s active site, increasing its binding affinity. In biochemistry, it can serve as a substrate for enzymes that catalyze acylation reactions, providing insights into the enzyme’s specificity and catalytic mechanism.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features

N-Acylated phenylalanine derivatives vary in their acyl chain length and functional groups, significantly altering their chemical and biological profiles:

Compound Acyl Group Molecular Formula Molecular Weight Key Structural Notes
N-Pentanoyl-L-phenylalanine* C5H9CO- C14H19NO3 ~249.3 Moderate lipophilicity, five-carbon chain
N-Acetyl-L-phenylalanine CH3CO- C11H13NO3 207.23 Short acetyl chain, high aqueous solubility
N-Oleoyl-L-phenylalanine C18H33CO- C27H41NO3 427.62 Long unsaturated chain, lipid-mimetic properties
N-Phenylacetyl-L-phenylalanine C6H5CH2CO- C18H17NO3 295.33 Aromatic acyl group, potential for π-π interactions
N-Formyl-L-phenylalanine HCO- C10H11NO3 193.2 Small formyl group, used in peptide synthesis

*Inferred data based on structural analogs.

Physicochemical Properties

Acyl chain length correlates with lipophilicity and solubility:

  • N-Acetyl-L-phenylalanine: Melting point ~165°C; soluble in polar solvents (water, ethanol) .
  • N-Oleoyl-L-phenylalanine : Hydrophobic; requires organic solvents (e.g., DCM) for dissolution .
  • N-Phenylacetyl-L-phenylalanine: Moderate solubility in DCM or EtOAc; crystallizes in non-polar systems .
  • N-Formyl-L-phenylalanine : Lower molecular weight (193.2) enhances solubility but reduces stability under basic conditions .

This compound likely exhibits intermediate solubility, balancing the hydrophobicity of longer chains (e.g., oleoyl) and the polarity of shorter ones (e.g., acetyl).

Biological Activity

N-Pentanoyl-L-phenylalanine is a derivative of the amino acid L-phenylalanine, which has garnered interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its biochemical roles, mechanisms of action, and relevant research findings.

Overview of L-Phenylalanine

L-phenylalanine is an essential amino acid that serves as a precursor for several important biomolecules, including neurotransmitters such as dopamine and norepinephrine. It is also involved in the synthesis of melanin and various hormones. The biological activity of L-phenylalanine has been extensively studied, particularly regarding its effects on neurotransmission and metabolic processes .

Synthesis and Properties of this compound

This compound is synthesized by acylating L-phenylalanine with pentanoic acid. This modification may enhance its lipophilicity and alter its biological properties compared to the parent amino acid. The compound's structure allows it to interact with various biological systems, potentially influencing metabolic pathways and cellular signaling mechanisms.

1. Neurotransmitter Modulation

Research indicates that phenylalanine derivatives can influence neurotransmitter systems. For instance, L-phenylalanine has been shown to inhibit the N-methyl-D-aspartate receptor (NMDAR) in hippocampal neurons, which is crucial for memory formation and learning. High concentrations of L-phenylalanine can lead to competitive inhibition at glycine binding sites on NMDARs, potentially contributing to cognitive impairments observed in conditions like phenylketonuria .

2. Antimicrobial Activity

Recent studies have explored the incorporation of phenylalanine into antimicrobial peptides. For example, a modified peptide containing phenylalanine demonstrated selective antimicrobial activity against Gram-positive bacteria while showing limited effects on Gram-negative bacteria. This selectivity may be attributed to interactions with bacterial lipopolysaccharides (LPS), suggesting that this compound could have potential applications in developing targeted antimicrobial agents .

3. Metabolic Effects

This compound may also play a role in metabolic regulation. Studies have shown that supplementation with L-phenylalanine can enhance serum nitrite levels and improve vascular responses in hypertensive models. Such effects are likely mediated through the modulation of nitric oxide synthase activity and related pathways .

Case Studies

Study Findings Relevance
Study on NMDA Receptor InhibitionHigh concentrations of L-phenylalanine inhibited NMDA currents in rat hippocampal neurons (IC50 = 1.71 mM)Implications for cognitive function in phenylketonuria
Antimicrobial Peptide ModificationPhenylalanine substitution increased selectivity against Gram-positive bacteriaPotential for developing new antibiotics
Hypertension ModelL-phenylalanine supplementation restored normal vascular function in hypertensive ratsInsights into metabolic regulation

The biological activity of this compound may involve several mechanisms:

  • Receptor Interaction : Compounds derived from phenylalanine can interact with neurotransmitter receptors, influencing synaptic transmission and neuronal excitability.
  • Antimicrobial Mechanisms : The modified structure may enhance binding to bacterial membranes or disrupt essential cellular processes in pathogens.
  • Metabolic Modulation : By influencing nitric oxide pathways, this compound could affect vascular health and metabolic responses.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing N-pentanoyl-L-phenylalanine, and how do reaction conditions influence yield?

  • Methodology : Synthesis of acylated phenylalanine derivatives (e.g., N-formyl or N-acetyl analogs) typically involves reacting L-phenylalanine with an acyl chloride (e.g., pentanoyl chloride) in anhydrous solvents (e.g., dichloromethane) under basic catalysis (e.g., triethylamine). Reaction temperature (0–25°C) and stoichiometric ratios (1:1.2 for amino acid:acyl chloride) are critical for minimizing side products like diacylated species .
  • Characterization : Confirm product purity via TLC (Rf comparison) and HPLC (retention time ≥95%). Use NMR (¹H/¹³C) to verify acylation at the α-amino group and absence of racemization .

Q. How can researchers optimize solubility and stability of this compound for in vitro assays?

  • Solubility : Test polar (water, methanol) and non-polar (DMSO, chloroform) solvents. For aqueous buffers, adjust pH to 6–8 (carboxylic acid deprotonation enhances solubility) .
  • Stability : Store lyophilized powder at –20°C under argon. Monitor degradation via UV-Vis (absorbance at 260 nm for peptide bond integrity) and LC-MS (detect hydrolyzed byproducts like L-phenylalanine) .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Primary Methods :

  • NMR : ¹H NMR signals at δ 1.2–1.6 ppm (pentanoyl CH₂ groups) and δ 4.3–4.7 ppm (α-proton, confirms L-configuration via coupling constants) .
  • FT-IR : Peaks at ~1650 cm⁻¹ (amide I) and ~1550 cm⁻¹ (amide II) validate acylation .
    • Advanced Validation : X-ray crystallography (for crystal structure) or circular dichroism (secondary structure analysis in peptide conjugates) .

Advanced Research Questions

Q. How does the pentanoyl moiety influence the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insight : The pentanoyl chain may enhance lipid bilayer permeability, mimicking natural fatty-acylated peptides. Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity to targets like formyl peptide receptors (FPRs) .
  • Comparative Studies : Compare with shorter-chain analogs (e.g., N-acetyl) to assess chain length-dependent activity in assays like neutrophil chemotaxis .

Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?

  • Data Discrepancy Analysis :

  • Purity Check : Re-evaluate synthetic batches via HPLC-MS to rule out impurities (e.g., residual acyl chloride).
  • Assay Conditions : Standardize buffer ionic strength (e.g., 150 mM NaCl) and temperature (25°C vs. 37°C), as these affect receptor-ligand kinetics .
    • Case Study : If conflicting results arise in enzymatic assays (e.g., dehydrogenase activity), validate using knockout cell lines or competitive inhibitors to confirm specificity .

Q. How can chiral purity be maintained during large-scale synthesis, and what analytical methods detect racemization?

  • Synthesis Optimization : Use low-temperature (<10°C) acylation and chiral catalysts (e.g., HOBt/DCC) to suppress racemization. Monitor reaction progress via chiral HPLC with a Crownpak CR-I column .
  • Racemization Detection : Compare optical rotation ([α]D²⁵) with literature values for L-enantiomers. Marfey’s reagent derivatization followed by LC-MS/MS can quantify D/L ratios .

Q. What are the computational approaches to predict the metabolic fate of this compound?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate intestinal absorption (LogP ~1.5–2.5) and cytochrome P450 metabolism sites.
  • Docking Studies : Simulate interactions with hydrolytic enzymes (e.g., carboxylesterases) using AutoDock Vina. Identify potential cleavage sites (amide vs. ester bonds) .

Methodological Notes

  • Contradictions in Evidence : While N-formyl derivatives require ribosomal complexes for activity , N-acetyl analogs may exhibit pH-dependent stability . Researchers must tailor protocols to the pentanoyl group’s unique hydrophobicity.
  • Critical Gaps : No direct evidence exists for this compound’s crystallographic data or in vivo toxicity. Extrapolate from structurally similar compounds (e.g., N-cinnamoyl-L-phenylalanine) and conduct pilot toxicity assays .

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